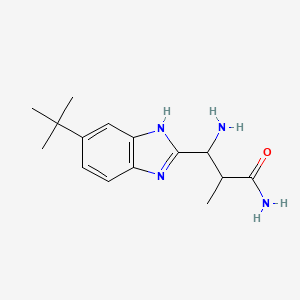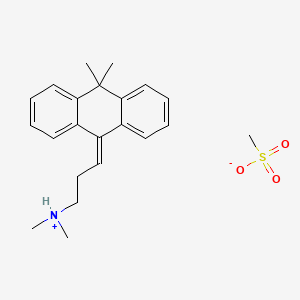
3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM est un composé organique complexe appartenant à la classe des hydrocarbures aromatiques polycycliques. Ce composé se caractérise par sa structure unique, qui comprend un noyau diméthyl-anthracène lié à un groupe propyl(diméthyl)ammonium, et est stabilisé par un contre-ion méthanesulfonate. La structure du composé confère des propriétés chimiques spécifiques qui le rendent précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
La synthèse du MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM implique plusieurs étapes, en commençant par la préparation du noyau anthracène. L'intermédiaire clé, le 9,10-diméthyl-9,10-éthanoanthracène, est synthétisé par une série de réactions impliquant une bromination et une amination . L'étape finale implique la quaternisation du groupe propyl(diméthyl)ammonium et l'ajout du contre-ion méthanesulfonate . Les méthodes de production industrielles impliquent généralement l'optimisation de ces réactions pour atteindre des rendements élevés et une pureté élevée.
Analyse Des Réactions Chimiques
Le MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants forts, conduisant à la formation de quinones et d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés hydro correspondants.
Substitution : Le noyau aromatique permet des réactions de substitution électrophile et nucléophile, qui peuvent introduire divers groupes fonctionnels sur le cycle anthracène. Les réactifs couramment utilisés dans ces réactions comprennent le brome, l'acide nitrique et le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM a plusieurs applications de recherche scientifique :
Biologie : La structure unique du composé lui permet d'interagir avec les macromolécules biologiques, ce qui le rend utile pour étudier les interactions moléculaires et la conception de médicaments.
Mécanisme d'action
Le mécanisme d'action du MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM implique son interaction avec des cibles moléculaires spécifiques. Le noyau aromatique du composé lui permet de s'intercaler dans l'ADN, affectant l'expression des gènes et les processus cellulaires. De plus, sa capacité à générer des espèces réactives de l'oxygène sous exposition à la lumière le rend utile dans la thérapie photodynamique .
Applications De Recherche Scientifique
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying molecular interactions and drug design.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves its interaction with specific molecular targets. The compound’s aromatic core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres hydrocarbures aromatiques polycycliques tels que le 9,10-diméthylanthracène et le 9,10-diméthyl-9,10-éthanoanthracène . Comparé à ces composés, le MÉTHANESULFONATE DE (DIMÉTHYL)PROPYL(10,10-DIMÉTHYL-9(10H)-ANTHRYLIDÈNE)AMMONIUM a des propriétés uniques en raison de la présence du groupe propyl(diméthyl)ammonium et du contre-ion méthanesulfonate, qui améliorent sa solubilité et sa réactivité .
Propriétés
Numéro CAS |
31149-47-0 |
|---|---|
Formule moléculaire |
C22H29NO3S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate |
InChI |
InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
LXKCTBYAJVUILB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


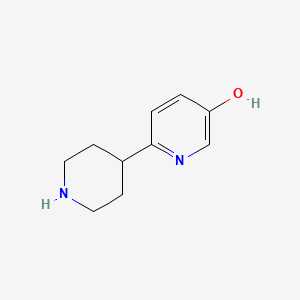
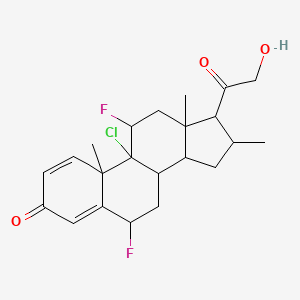
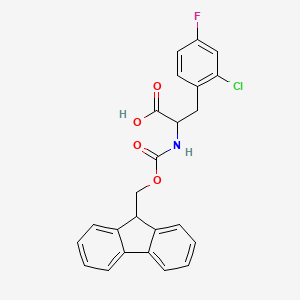
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
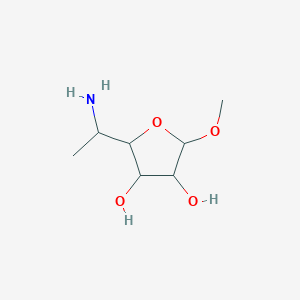
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
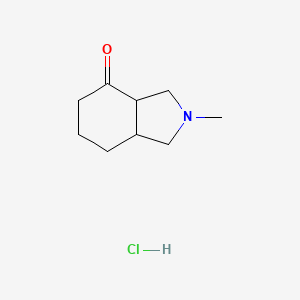
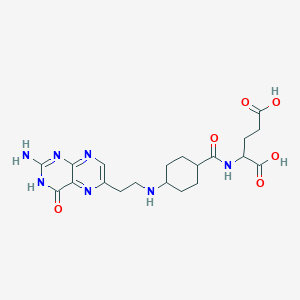
![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
